molecular formula C5H12N2O B11821780 (3S,4S)-4-Aminopiperidin-3-ol

(3S,4S)-4-Aminopiperidin-3-ol

Cat. No.: B11821780
M. Wt: 116.16 g/mol
InChI Key: UVBKPWNFXFUDOU-WHFBIAKZSA-N
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Description

(3S,4S)-4-Aminopiperidin-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an amino group attached to the third carbon atom. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the specific spatial arrangement of the atoms around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Aminopiperidin-3-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. Another method includes the use of asymmetric hydrogenation of a suitable precursor, which provides high enantioselectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum to achieve the desired stereochemistry and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Aminopiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3S,4S)-4-Aminopiperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Aminopiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction pathways. Its effects are mediated through binding to specific proteins and enzymes, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its chiral centers play a crucial role in its interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(3S,4S)-4-aminopiperidin-3-ol

InChI

InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5-/m0/s1

InChI Key

UVBKPWNFXFUDOU-WHFBIAKZSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1N)O

Canonical SMILES

C1CNCC(C1N)O

Origin of Product

United States

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